molecular formula C14H20ClNO2 B2605862 2-(Chloromethyl)-2-methyl-3-(1,2,3,4-tetrahydroisoquinolin-6-yloxy)propan-1-ol CAS No. 2241140-17-8

2-(Chloromethyl)-2-methyl-3-(1,2,3,4-tetrahydroisoquinolin-6-yloxy)propan-1-ol

Cat. No.: B2605862
CAS No.: 2241140-17-8
M. Wt: 269.77
InChI Key: IGIRRVAIELXHRV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2-methyl-3-(1,2,3,4-tetrahydroisoquinolin-6-yloxy)propan-1-ol is a chemical compound with the molecular formula C14H20ClNO2 It is known for its unique structure, which includes a chloromethyl group, a methyl group, and a tetrahydroisoquinoline moiety

Properties

IUPAC Name

2-(chloromethyl)-2-methyl-3-(1,2,3,4-tetrahydroisoquinolin-6-yloxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-14(8-15,9-17)10-18-13-3-2-12-7-16-5-4-11(12)6-13/h2-3,6,16-17H,4-5,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIRRVAIELXHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(COC1=CC2=C(CNCC2)C=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2-methyl-3-(1,2,3,4-tetrahydroisoquinolin-6-yloxy)propan-1-ol typically involves multiple steps. One common method includes the reaction of 2-methyl-3-(1,2,3,4-tetrahydroisoquinolin-6-yloxy)propan-1-ol with a chlorinating agent such as thionyl chloride or phosphorus trichloride to introduce the chloromethyl group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2-methyl-3-(1,2,3,4-tetrahydroisoquinolin-6-yloxy)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding methyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Research

The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Research indicates that derivatives of tetrahydroisoquinoline exhibit a variety of biological activities, including anti-inflammatory and neuroprotective effects. The incorporation of the chloromethyl group may enhance its binding affinity to biological targets.

Neuropharmacology

Studies have suggested that compounds similar to 2-(Chloromethyl)-2-methyl-3-(1,2,3,4-tetrahydroisoquinolin-6-yloxy)propan-1-ol could modulate neurotransmitter systems. For instance, tetrahydroisoquinoline derivatives have been shown to interact with dopamine and serotonin receptors, which are crucial in treating neurodegenerative diseases and psychiatric disorders.

Synthetic Chemistry

The compound can serve as a synthetic intermediate in the preparation of more complex molecules. Its chloromethyl group can be utilized in nucleophilic substitution reactions, allowing for the introduction of various functional groups that can modify its biological activity.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal investigated the neuroprotective properties of tetrahydroisoquinoline derivatives. It was found that certain derivatives exhibited significant protective effects against neuronal cell death induced by oxidative stress. The specific role of the chloromethyl group in enhancing these effects was highlighted, suggesting avenues for further exploration in drug design .

Case Study 2: Antidepressant Activity

Research has indicated that tetrahydroisoquinoline compounds may possess antidepressant-like effects. A series of experiments demonstrated that modified isoquinoline compounds could improve mood-related behaviors in animal models. The structural modifications, including the introduction of the chloromethyl moiety, were essential for enhancing pharmacological efficacy .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2-methyl-3-(1,2,3,4-tetrahydroisoquinolin-6-yloxy)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydroisoquinoline moiety is known to interact with various biological pathways, potentially influencing neurotransmission or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-2-methyl-3-(1,2,3,4-tetrahydroisoquinolin-6-yloxy)propan-1-ol: Unique due to its specific combination of functional groups.

    2-(Chloromethyl)-2-methyl-3-(1,2,3,4-tetrahydroisoquinolin-6-yloxy)ethanol: Similar structure but with an ethanol group instead of a propanol group.

    2-(Bromomethyl)-2-methyl-3-(1,2,3,4-tetrahydroisoquinolin-6-yloxy)propan-1-ol: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

2-(Chloromethyl)-2-methyl-3-(1,2,3,4-tetrahydroisoquinolin-6-yloxy)propan-1-ol is a chemical compound notable for its unique structural features and potential biological activities. Its molecular formula is C14H20ClNO2, and it contains a chloromethyl group, a methyl group, and a tetrahydroisoquinoline moiety. This compound is of interest due to its possible applications in medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The tetrahydroisoquinoline structure is known to engage with neurotransmitter systems and may influence receptor activity, particularly in the context of neuropharmacology. The chloromethyl group can facilitate further chemical modifications that enhance the compound's pharmacological profile.

Research Findings

Recent studies have explored the compound's potential as a biochemical probe or ligand. It has been investigated for:

Case Studies

  • Neuropharmacological Studies : A study investigated the effects of tetrahydroisoquinoline derivatives on dopaminergic pathways, suggesting potential applications in treating Parkinson's disease. The mechanism involves modulation of dopamine receptor activity, which could be relevant for this compound as well .
  • Cytotoxicity Assays : In vitro assays conducted on related compounds have shown varying degrees of cytotoxicity against human cancer cell lines. While specific data on this compound are sparse, the structural similarities suggest potential for similar activity .

Comparative Biological Activity Table

Compound NameActivity TypeReference
2-Methyl-1,2,3,4-tetrahydroisoquinolineNeurotransmitter modulation
1-(Chloromethyl)-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolineCytotoxicity against cancer cells
This compoundPotential neuropharmacological agent

Q & A

Q. What are the optimal synthetic routes for 2-(Chloromethyl)-2-methyl-3-(1,2,3,4-tetrahydroisoquinolin-6-yloxy)propan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : A binary solvent system (e.g., ethanol + DMF) combined with controlled basicity (e.g., 40% NaOH) can facilitate nucleophilic substitution or condensation reactions. For example, analogous syntheses of tetrahydroisoquinoline derivatives involve stirring for 48 hours under basic conditions, followed by acidification and crystallization from ethanol . Reaction optimization may require adjusting stoichiometry, temperature (e.g., room temperature vs. reflux), and solvent polarity to favor the desired product. Monitoring intermediates via TLC or HPLC is critical.

Q. How can solubility and purification challenges be addressed during the isolation of this compound?

  • Methodological Answer : Class 2 solvents (e.g., tetrahydrofuran, toluene) are recommended for recrystallization due to their moderate polarity and low toxicity . For compounds with poor solubility, gradient cooling (e.g., ice-water quenching) or mixed-solvent systems (e.g., DMF/ethanol) can enhance crystallization efficiency. Column chromatography using silica gel and a polar eluent (e.g., ethyl acetate/hexane) may resolve impurities, particularly chlorinated byproducts.

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the chloromethyl group (~3.5–4.0 ppm), tetrahydroisoquinoline aromatic protons (~6.5–7.5 ppm), and hydroxyl protons (broad signal ~1.5–3.0 ppm).
  • HRMS : Confirm molecular formula (e.g., C15H20ClNO3) with <5 ppm error.
  • IR : Identify O-H stretches (~3200–3500 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹).
    Reference analogous compounds’ spectral data for validation .

Advanced Research Questions

Q. How can computational modeling predict the stability of the chloromethyl group under varying pH conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model hydrolysis pathways of the chloromethyl group. Solvent effects (e.g., water vs. ethanol) and pH-dependent protonation states are simulated using implicit solvation models (e.g., SMD). Transition-state analysis identifies energy barriers, predicting degradation rates. Experimental validation via pH-controlled stability studies (e.g., HPLC monitoring at 25°C and 40°C) corroborates computational results .

Q. What strategies resolve contradictions in biological activity data across different synthetic batches?

  • Methodological Answer : Batch inconsistencies may arise from:
  • Stereochemical impurities : Use chiral HPLC or CD spectroscopy to assess enantiopurity.
  • Residual solvents : Class 1/2 solvents (e.g., trichloroethane) may inhibit enzymatic assays; quantify via GC-MS .
  • Byproduct interference : LC-MS/MS identifies co-eluting impurities. Reproducibility requires strict control of reaction time, temperature, and purification protocols .

Q. How can the compound’s LogP and polar surface area (PSA) inform its pharmacokinetic profile?

  • Methodological Answer :
  • LogP : Calculated via fragment-based methods (e.g., Crippen’s approach) or experimental shake-flask assays. A LogP ~1.3 (similar to furan-diol analogs) suggests moderate lipophilicity, suitable for blood-brain barrier penetration .
  • PSA : Values >50 Ų (common for polyhydroxy-tetrahydroisoquinolines) predict low oral bioavailability due to high hydrogen-bonding capacity. Structural modifications (e.g., methyl ethers) reduce PSA while retaining activity .

Q. What catalytic systems improve regioselectivity in the functionalization of the tetrahydroisoquinoline moiety?

  • Methodological Answer :
  • Lewis acids (e.g., AlCl3) : Direct electrophilic substitution to the 6-position via coordination with the hydroxyl group .
  • Transition-metal catalysis : Pd/Cu-mediated cross-coupling (e.g., Buchwald-Hartwig) introduces aryl/alkyl groups while preserving the chloromethyl functionality. Optimize ligand choice (e.g., XPhos) and solvent (Class 2, e.g., toluene) to minimize side reactions .

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